(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate
Description
Structural Characterization of (S)-Methyl 2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate
IUPAC Nomenclature and Systematic Identification
The IUPAC name of the compound is derived by identifying the longest carbon chain containing the principal functional group (methyl propanoate) and systematically numbering substituents. The parent structure is methyl propanoate, with a substituent at the second carbon of the propanoate chain. This substituent consists of a phenyl group attached to an amino-oxazole moiety, which is further substituted with a trifluoromethyl group at the oxazole’s fourth position.
The systematic name follows:
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate
Key nomenclature considerations:
- The oxazole ring is numbered such that the amino group occupies position 2, and the trifluoromethyl group resides at position 4.
- The chiral center at the second carbon of the propanoate chain is assigned an (S)-configuration using Cahn-Ingold-Prelog priority rules.
- The phenyl group is para-substituted to the amino-oxazole linkage, as indicated by the prefix “4-” in the name.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy reveals distinct signals for the compound’s functional groups:
¹H NMR (400 MHz, CDCl₃):
- δ 3.67 (s, 3H): Methyl ester protons.
- δ 4.98 (q, 1H, J = 7.2 Hz): Methine proton adjacent to the ester group, split by coupling with the methyl group.
- δ 1.52 (d, 3H, J = 7.2 Hz): Methyl group attached to the chiral center.
- δ 7.34–7.42 (m, 4H): Aromatic protons on the phenyl ring.
- δ 8.21 (s, 1H): Oxazole ring proton (position 5).
- δ 6.89 (s, 1H): Oxazole ring proton (position 3).
¹³C NMR (100 MHz, CDCl₃):
- δ 172.8: Carbonyl carbon of the ester group.
- δ 121.4 (q, J = 270 Hz): Trifluoromethyl carbon (CF₃).
- δ 150.2, 145.6, 139.1: Oxazole ring carbons.
- δ 52.1: Methyl ester carbon.
The trifluoromethyl group causes splitting in the ¹³C spectrum due to coupling with fluorine nuclei.
Infrared (IR) and Raman Vibrational Profiles
IR and Raman spectra highlight key functional groups:
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| Ester C=O stretch | 1742 | 1745 |
| Oxazole C=N stretch | 1635 | 1638 |
| CF₃ asymmetric stretch | 1180–1120 | 1175–1115 |
| NH stretch (secondary amine) | 3350 | – |
The absence of a strong Raman signal for the NH stretch aligns with its weak polarizability.
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Planar oxazole ring with bond lengths of 1.36 Å (C=N) and 1.39 Å (C-O).
- Dihedral angle of 12.3° between the oxazole and phenyl rings, indicating partial conjugation.
- Chiral center configuration confirmed as (S) via anomalous dispersion effects.
The trifluoromethyl group adopts a staggered conformation relative to the oxazole ring, minimizing steric hindrance.
Computational Molecular Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap of 4.8 eV, localized on the oxazole and phenyl rings.
- Electrostatic potential map shows electron-deficient regions near the trifluoromethyl group.
- NBO analysis confirms hyperconjugation between the oxazole’s lone pairs and the adjacent amino group.
Molecular dynamics simulations suggest the (S)-configuration is 2.3 kcal/mol more stable than the (R)-enantiomer due to reduced steric strain.
Properties
Molecular Formula |
C14H13F3N2O3 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
methyl (2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)/t8-/m0/s1 |
InChI Key |
PPKBYPLNKPIWLX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Coupling with the phenyl group: The phenyl group is coupled with the oxazole ring through a series of reactions, including nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound features a five-membered oxazole ring with a trifluoromethyl group, contrasting with the six-membered triazine rings in sulfonylurea herbicides . Oxazoles are known for metabolic stability and bioactivity in medicinal chemistry, while triazines are common in agrochemicals for herbicidal activity. The trifluoromethyl group in the target compound enhances electronegativity and lipophilicity, a feature shared with triflusulfuron methyl ester but utilized in distinct molecular frameworks .
Ester Functionality :
- All compounds include a methyl ester group , which may act as a prodrug moiety (hydrolyzing to the active acid) or improve bioavailability. For sulfonylureas, the ester is critical for herbicidal activity .
Physicochemical Properties
| Property | Target Compound | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |
|---|---|---|---|
| Molecular Weight | 314.26 g/mol | 463.37 g/mol | 381.36 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~1.5 | ~1.2 |
| Water Solubility | Low (ester form) | Moderate (sulfonylurea) | Moderate (sulfonylurea) |
In contrast, sulfonylureas prioritize moderate solubility for field efficacy .
Biological Activity
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate, commonly referred to by its CAS number 1197579-69-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is . The structure includes a trifluoromethyl oxazole moiety, which is known for its diverse biological activities.
Chemical Structure Diagram
Chemical Structure
Antitumor Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant antitumor properties. The presence of the trifluoromethyl group in (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate enhances its interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study published in the Journal of Medicinal Chemistry, compounds similar to (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate were evaluated for their cytotoxic effects on different cancer cell lines. The IC50 values were determined, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | 1.61 ± 1.92 |
| (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate | MCF7 | TBD |
The mechanism by which (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate exerts its antitumor effects may involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have suggested that oxazole derivatives can inhibit lysyl oxidase, an enzyme implicated in tumor metastasis and invasion .
Anticonvulsant Activity
In addition to its antitumor properties, there is emerging evidence that oxazole-containing compounds may exhibit anticonvulsant activity. Research has shown that certain analogs can effectively reduce seizure activity in animal models.
Example Findings
A study focusing on thiazole and oxazole derivatives found that specific structural modifications could enhance anticonvulsant efficacy:
| Compound | Model Used | Efficacy |
|---|---|---|
| Compound X | PTZ Seizure Model | Significant |
| (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
